molecular formula C19H14BrCl B13077887 5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene

5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene

Cat. No.: B13077887
M. Wt: 357.7 g/mol
InChI Key: YDMRTPMEOUWQSC-UHFFFAOYSA-N
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Description

5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene is a chemical compound with the molecular formula C19H14BrCl It is a derivative of benzo[c]fluorene, characterized by the presence of bromine and chlorine atoms at specific positions on the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 7,7-dimethyl-7H-benzo[c]fluorene. The reaction conditions often require the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 9-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
  • 5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene
  • 7,7-Dimethyl-7H-benzo[c]fluorene

Uniqueness

5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This dual halogenation enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C19H14BrCl

Molecular Weight

357.7 g/mol

IUPAC Name

5-bromo-9-chloro-7,7-dimethylbenzo[c]fluorene

InChI

InChI=1S/C19H14BrCl/c1-19(2)15-9-11(21)7-8-14(15)18-13-6-4-3-5-12(13)17(20)10-16(18)19/h3-10H,1-2H3

InChI Key

YDMRTPMEOUWQSC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)C3=C1C=C(C4=CC=CC=C43)Br)C

Origin of Product

United States

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